molecular formula C8H10BrN B13899442 4-(1-Bromopropyl)pyridine

4-(1-Bromopropyl)pyridine

Cat. No.: B13899442
M. Wt: 200.08 g/mol
InChI Key: KTHPXHPKLSJRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Bromopropyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a bromine atom attached to the first carbon of a propyl group, which is in turn attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Bromopropyl)pyridine typically involves the bromination of 4-propylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the first carbon of the propyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Bromopropyl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

4-(1-Bromopropyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Bromopropyl)pyridine and its derivatives depends on the specific application and target. In general, the bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various functionalized products. The pyridine ring can interact with biological targets such as enzymes and receptors, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

    4-Propylpyridine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    4-(1-Chloropropyl)pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    4-(1-Iodopropyl)pyridine: Contains an iodine atom, which is more reactive than bromine in substitution reactions.

Uniqueness: 4-(1-Bromopropyl)pyridine is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

4-(1-bromopropyl)pyridine

InChI

InChI=1S/C8H10BrN/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2H2,1H3

InChI Key

KTHPXHPKLSJRHO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=NC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.